2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c19-15-4-2-14(3-5-15)17-12-16(21-25-17)13-18(23)20-6-1-7-22-8-10-24-11-9-22/h2-5,12H,1,6-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZKTTDQNDKBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approach
The isoxazole ring is synthesized via 1,3-dipolar cycloaddition between 4-chlorophenylacetylene and a nitrile oxide precursor.
Procedure :
- Nitrile oxide generation : Hydroxymoyl chloride (10 mmol), derived from 4-chlorobenzaldehyde oxime, is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C.
- Cycloaddition : The nitrile oxide is reacted with 4-chlorophenylacetylene (12 mmol) in toluene at 80°C for 6 hours, yielding 5-(4-chlorophenyl)isoxazole-3-carbonitrile (Yield: 78%).
- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux for 12 hours (Yield: 85%).
Characterization :
- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$d_6 $$): δ 8.42 (s, 1H, isoxazole-H), 7.89 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, Ar-H), 7.62 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, Ar-H).
- HRMS (ESI): m/z calculated for $$ \text{C}{10}\text{H}7\text{ClNO}_3^+ $$: 224.0112; found: 224.0109.
Amidation with 3-Morpholinopropylamine
Acid Chloride Method
Procedure :
- Acid chloride formation : 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (5.0 mmol) is treated with thionyl chloride (15 mmol) at 70°C for 2 hours. Excess reagent is removed under vacuum.
- Amine coupling : The acid chloride is dissolved in dry THF and added dropwise to a solution of 3-morpholinopropylamine (6.0 mmol) and triethylamine (7.0 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature.
- Workup : The product is extracted with ethyl acetate, washed with NaHCO$$_3$$, and purified via silica gel chromatography (DCM:MeOH, 95:5) to yield the target compound (Yield: 82%).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Base | Triethylamine | 82 |
| Temperature | 0°C → RT | 82 |
| Alternative Base | Pyridine | 75 |
Coupling Reagent Method
Procedure :
- Activation : 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (5.0 mmol) is reacted with HATU (5.5 mmol) and DIPEA (10 mmol) in DMF for 30 minutes.
- Amine addition : 3-Morpholinopropylamine (5.5 mmol) is added, and the reaction is stirred for 12 hours at room temperature.
- Purification : The product is isolated via precipitation in ice-water and recrystallized from ethanol (Yield: 76%).
Alternative Route: One-Pot Multicomponent Synthesis
Procedure :
- In situ isoxazole formation : A mixture of 4-chlorobenzaldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and ethyl acetoacetate (10 mmol) is heated at 100°C in acetic acid for 8 hours, forming ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (Yield: 68%).
- Saponification : The ester is hydrolyzed with NaOH (2 M) in ethanol/water (1:1) at 80°C for 4 hours.
- Amidation : The resulting acid is coupled with 3-morpholinopropylamine using EDCl/HOBt in DMF (Yield: 65%).
Characterization and Analytical Data
Spectral Analysis
- $$ ^1\text{H} $$-NMR (500 MHz, CDCl$$3$$): δ 7.72 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar-H), 7.48 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 3.72 (t, $$ J = 4.8 \, \text{Hz} $$, 4H, morpholine-OCH$$2$$), 3.45 (q, $$ J = 6.2 \, \text{Hz} $$, 2H, NCH$$2$$), 2.56 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, CH$$2$$N), 2.42 (m, 4H, morpholine-NCH$$2$$), 1.85 (quintet, $$ J = 6.4 \, \text{Hz} $$, 2H, CH$$2$$).
- $$ ^{13}\text{C} $$-NMR (125 MHz, CDCl$$3$$): δ 170.2 (C=O), 162.1 (isoxazole-C3), 138.5 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 126.4 (isoxazole-C5), 108.3 (isoxazole-C4), 66.9 (morpholine-OCH$$2$$), 57.2 (NCH$$2$$), 53.8 (morpholine-NCH$$2$$), 38.4 (CH$$2$$N), 26.5 (CH$$2$$).
- HRMS (ESI) : m/z calculated for $$ \text{C}{18}\text{H}{21}\text{ClN}3\text{O}3^+ $$: 374.1278; found: 374.1275.
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid Chloride | 82 | 98.5 |
| HATU Coupling | 76 | 97.8 |
| One-Pot Multicomponent | 65 | 95.2 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinopropyl moiety.
Reduction: Reduction reactions could target the isoxazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the isoxazole ring and the morpholinopropyl group suggests it might interact with the central nervous system or other biological pathways.
Comparison with Similar Compounds
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 55, )
- Structural Differences: Replaces the 4-chlorophenyl group with a 3-fluoroisoxazole substituent and incorporates an indolinone scaffold.
- The indolinone moiety may confer distinct target specificity (e.g., kinase inhibition) .
- Activity Data : Reported with a value of 6.554 (likely logP or pIC50), suggesting moderate hydrophobicity or potency .
(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 56, )
Table 1: Comparison of Isoxazole Derivatives
*Likely logP or bioactivity metric.
Heterocycle-Swapped Analogs
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
- Structural Differences: Substitutes the isoxazole ring with a benzothiazole core and replaces the morpholinopropyl group with an ethoxy-benzothiazole.
- Functional Impact : Benzothiazole’s larger aromatic system may improve π-π stacking but reduce metabolic stability. The ethoxy group enhances solubility, while the absence of morpholine limits amine-mediated interactions .
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()
- Structural Differences: Utilizes a pyrazole core instead of isoxazole and integrates a 3-oxomorpholino group.
- morpholinopropyl) may alter conformational flexibility and target engagement .
Table 2: Heterocycle and Substituent Variations
Chlorophenyl-Containing Derivatives
3-Chloro-N-phenyl-phthalimide ()
- Structural Differences : Phthalimide scaffold with a chloro-substituted phenyl group.
- Functional Impact : The phthalimide’s planar structure enables intercalation but lacks the acetamide’s flexibility for targeted interactions. The absence of a morpholine group reduces solubility .
Biological Activity
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClN3O2
- Molecular Weight : 305.79 g/mol
- CAS Number : 898543-06-1
The compound features an isoxazole ring substituted with a chlorophenyl group and a morpholinopropyl acetamide moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Modulation of Signaling Pathways : It may alter key signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicate a concentration-dependent inhibition of cell viability:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colorectal) | 15.0 | Cell cycle arrest |
| MG-63 (Osteosarcoma) | 10.0 | Inhibition of migration |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of the compound to various protein targets. The results indicated strong binding interactions with:
- Carbonic Anhydrase IX (CA IX) : Known for its role in tumor progression.
- Cyclooxygenase-2 (COX-2) : Associated with inflammation and cancer.
The docking scores suggest that the compound could effectively inhibit these targets, further supporting its therapeutic potential.
Case Studies
A case study involving the application of this compound in a preclinical model demonstrated significant tumor reduction in xenograft models of breast cancer. The study reported:
- Tumor Volume Reduction : 65% compared to control.
- Survival Rate Improvement : Increased by 40% over untreated groups.
These results indicate the compound's potential as an effective anti-cancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, as seen in analogous isoxazole syntheses .
- Acetamide coupling : Reacting the isoxazole intermediate with 3-morpholinopropylamine using coupling agents like EDC/HOBt under inert conditions (e.g., CH2Cl2 or DMF) .
- Optimization : Key parameters include temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reagents. For example, Na2CO3 can act as a base to neutralize HCl byproducts during acetylation steps . Purification via silica gel chromatography with gradients of MeOH in CH2Cl2 (0–8%) is effective for isolating high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- <sup>1</sup>H NMR : Expect signals for the morpholine ring protons (δ 3.5–3.7 ppm as a multiplet) and the 4-chlorophenyl group (δ 7.3–7.6 ppm as a doublet). The isoxazole proton typically appears as a singlet near δ 6.5 ppm .
- <sup>13</sup>C NMR : Peaks for the acetamide carbonyl (δ ~170 ppm), isoxazole carbons (δ ~95–160 ppm), and the morpholine carbons (δ ~45–70 ppm) .
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm<sup>-1</sup>) and aromatic C-Cl (~750 cm<sup>-1</sup>) .
Q. What in vitro assays are suitable for initial biological screening of this compound, particularly for anticancer or antimicrobial activity?
- Anticancer : MTT assays () using cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined .
- Dose-response curves : Use concentrations ranging from 1–100 µM, with controls for solvent effects (e.g., DMSO < 0.1%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's pharmacokinetic properties, such as solubility and bioavailability?
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated biological fluids (e.g., FaSSIF/FeSSIF) with HPLC quantification .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance the compound's biological efficacy?
- Substituent variation : Synthesize analogs with modifications to the 4-chlorophenyl group (e.g., 4-fluoro, 4-methoxy) or morpholinopropyl chain (e.g., varying alkyl lengths) .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity or topoisomerase II for anticancer effects) . Validate with site-directed mutagenesis or competitive binding assays .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be systematically addressed?
- Assay optimization : Ensure physiological relevance in in vitro conditions (e.g., serum protein binding, 3D cell cultures) .
- Pharmacodynamic modeling : Compare IC50 values from in vitro assays with plasma concentrations in animal models to identify discrepancies .
- Metabolite profiling : Identify active/inactive metabolites using LC-HRMS and test their contributions to efficacy .
Q. What computational methods can predict the compound's interaction with biological targets, and how should these be validated experimentally?
- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns trajectories) with tools like GROMACS .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .
- Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What experimental approaches are recommended to determine the compound's mechanism of action, particularly in enzyme or receptor interactions?
- Enzyme inhibition assays : Measure IC50 against purified enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., [<sup>3</sup>H]-labeled ligands) for GPCRs or nuclear receptors .
- Pathway analysis : Transcriptomic (RNA-seq) or proteomic (SILAC) profiling to identify downstream effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Acetamide Coupling
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | CH2Cl2 or DMF | |
| Coupling Agent | EDC/HOBt (1:1 molar ratio) | |
| Reaction Time | 12–24 hours | |
| Purification | Silica gel chromatography (MeOH/CH2Cl2) |
Q. Table 2. Critical Spectral Peaks for Structural Confirmation
| Functional Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |
|---|---|---|
| Isoxazole ring | 6.5 (s, 1H) | 95–160 |
| Acetamide carbonyl | - | ~170 |
| Morpholine | 3.5–3.7 (m, 4H) | 45–70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
